
Deflazacort-21 Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort-21 Formate is a synthetic glucocorticoid, a derivative of deflazacort. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deflazacort-21 formate involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . The process starts with readily available raw materials and proceeds through a series of chemical reactions under mild conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The industrial method emphasizes efficiency, cost-effectiveness, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Deflazacort-21 formate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification: Formation of ester bonds by reacting with carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterification agents (e.g., acetic anhydride). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, this compound. These intermediates are crucial for the stepwise synthesis and ensure the proper formation of the final compound .
Scientific Research Applications
Deflazacort-21 formate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and immune responses.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Deflazacort-21 formate is a prodrug that is metabolized into its active form, 21-deflazacort, in the body. The active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression and suppression of inflammatory and immune responses. This mechanism involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory effects.
Uniqueness of Deflazacort-21 Formate
This compound is unique due to its favorable pharmacokinetic profile, which includes a longer half-life and reduced side effects compared to other glucocorticoids. It also has a higher binding affinity to glucocorticoid receptors, making it more effective at lower doses .
Properties
Molecular Formula |
C24H29NO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C24H29NO6/c1-13-25-24(19(29)11-30-12-26)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,12,16-18,20-21,28H,4-5,9-11H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |
InChI Key |
HROKUUDHNJTBDD-UZMCGFKISA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC=O |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


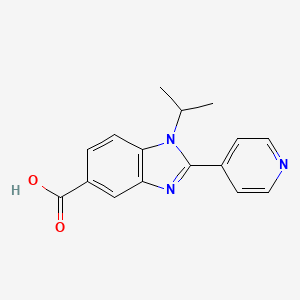
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

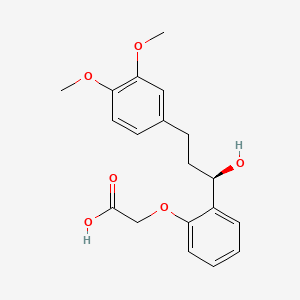
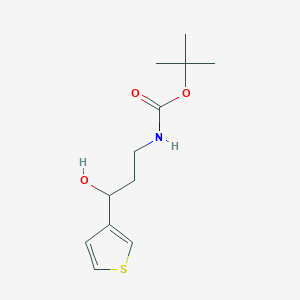
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
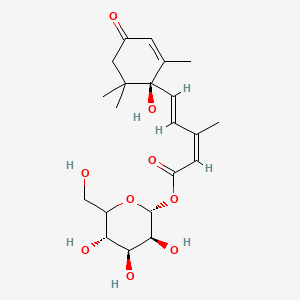


![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
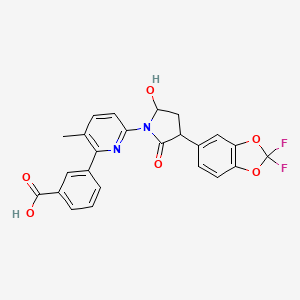
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
